molecular formula C13H13NO5 B145453 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid CAS No. 133083-29-1

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid

Cat. No. B145453
M. Wt: 263.25 g/mol
InChI Key: IOHUIWNMQPWOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid, also known as AMOA, is a chemical compound that belongs to the class of amino acids. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. The compound has been widely studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. The compound binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity and the reduction of glutamate-mediated excitotoxicity.

Biochemical And Physiological Effects

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has been shown to have a potent inhibitory effect on the ionotropic glutamate receptor, which is involved in various physiological processes, such as synaptic plasticity, learning, and memory. The compound has been shown to reduce the excitotoxicity of glutamate, which is implicated in various neurological disorders. 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor subtype. The compound has also been shown to have a good pharmacokinetic profile, with a long half-life and good brain penetration. However, the compound has some limitations, such as its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.

Future Directions

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has several potential future directions for research, such as the development of more potent and selective analogs of the compound. The compound could also be used in combination with other drugs to enhance its therapeutic efficacy. Further research is needed to elucidate the precise molecular mechanisms of 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid's action and its potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid involves the reaction of 7-methoxy-2-oxo-2H-chromene-4-carboxylic acid with ethyl chloroacetate to form an intermediate compound. The intermediate compound is then reacted with ammonia to yield 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid. The synthesis method has been optimized to produce high yields of pure 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid.

Scientific Research Applications

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. The compound has been shown to have a potent inhibitory effect on the ionotropic glutamate receptor, which is involved in the pathophysiology of these disorders.

properties

IUPAC Name

2-amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-18-8-2-3-9-7(4-10(14)13(16)17)5-12(15)19-11(9)6-8/h2-3,5-6,10H,4,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHUIWNMQPWOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927925
Record name 3-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid

CAS RN

133083-29-1
Record name 2-Amino-3-(7-methoxy-4-coumaryl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133083291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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